molecular formula C6H12O6 B8758972 D-Psicose

D-Psicose

Numéro de catalogue: B8758972
Poids moléculaire: 180.16 g/mol
Clé InChI: LKDRXBCSQODPBY-JDJSBBGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le D-Psicose (C₆H₁₂O₆), également appelé D-allulose, est un cétohexose naturel mais rare. Il partage la même formule empirique que les monosaccharides courants tels que le glucose et le fructose. La caractéristique unique du this compound est sa relation épimérique avec le fructose en position 3 . Bien qu’il soit présent naturellement en petites quantités dans certains aliments, il a gagné en popularité comme édulcorant faible en calories utilisé par les principaux fabricants d’aliments et de boissons.

Méthodes De Préparation

Voies de synthèse :

  • Le D-Psicose peut être synthétisé par différentes méthodes, notamment des procédés enzymatiques et des transformations chimiques.
  • La conversion enzymatique du D-fructose à l’aide de la D-tagatose-3-épimérase (DTE) conduit à la formation de this compound.
  • La synthèse chimique implique une épimérisation sélective du D-fructose en position C-3.
Production industrielle :
  • La production commerciale de this compound implique la conversion enzymatique du D-fructose dérivé du maïs ou d’autres sources.
  • L’enzyme DTE catalyse la conversion du D-fructose en this compound à l’échelle industrielle.

Analyse Des Réactions Chimiques

Thermal Degradation in Caramelization and Maillard Reactions

D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:

  • Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .

  • Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .

Comparative Stability vs. Other Hexoses

SugarResidual Ratio (pH 11.0, 2 hours)Browning Intensity (A420 nm)
This compound15.2%1.8
D-Fructose14.5%2.1
D-Glucose12.7%2.3
Data sourced from equimolar glycine mixtures at 100°C .

Enzymatic Epimerization Pathways

This compound is biosynthesized via thermodynamically driven enzymatic cascades:

  • E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .

  • Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .

Key Thermodynamic Parameters

Reaction StepΔG'° (kJ/mol)Enzyme Involved
F6P → P6P (epimerization)-8.2AlsE
P6P → this compound (dephosphorylation)-15.4Phosphatase

Borate Complexation for Isolation

Borate ions selectively bind this compound, enabling separation from fructose mixtures:

  • Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .

  • Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .

Solubility and Stability in Solvents

This compound’s solubility varies significantly across solvents, impacting reaction design:
Solubility at 298.15 K (g/g solvent)

SolventSolubility
Methanol0.412
Ethanol0.287
Acetone0.105
Acetonitrile0.032
Data modeled using the NRTL equation .

Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .

pH-Dependent Stability in Food Matrices

This compound degradation correlates with food alkalinity and processing methods:

  • Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .

  • Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .

Long-Term Stability and Byproduct Formation

Heating this compound at 100°C for 24 hours generates:

  • Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .

  • Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .

This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.

Applications De Recherche Scientifique

Nutritional Applications

D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .

Table 1: Nutritional Comparison of this compound and Sucrose

PropertyThis compoundSucrose
Relative Sweetness70%100%
Energy Value0.3%100%

Blood Glucose Regulation

Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .

Case Study: Blood Glucose Suppression

  • Participants: 26 adults (including borderline diabetes patients)
  • Intervention: Single ingestion of 5 g this compound with a standard meal
  • Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.

Weight Management and Fat Accumulation

Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.

Table 2: Effects of this compound on Body Weight in Rats

ParameterThis compound GroupSucrose Group
Final Body Weight (g)LowerHigher
Intra-abdominal Fat Weight (g)Significantly LowerHigher

Functional Food Ingredient

This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .

Biotechnological Production

Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.

Safety and Toxicology Studies

Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.

Mécanisme D'action

  • Le D-Psicose est faiblement métabolisé et excrété inchangé.
  • Il inhibe les enzymes (α-glucosidase, α-amylase, maltase, sucrase) dans le tractus gastro-intestinal, affectant le métabolisme de l’amidon et des disaccharides.
  • Les cibles moléculaires et les voies impliquées sont encore à l’étude.

Comparaison Avec Des Composés Similaires

    Unicité : La rareté et l’épimérisation distinctive du D-Psicose le distinguent.

    Composés similaires : Autres cétohexoses (par exemple, D-fructose, D-sorbose), mais aucun ne correspond à ses propriétés spécifiques.

Propriétés

Formule moléculaire

C6H12O6

Poids moléculaire

180.16 g/mol

Nom IUPAC

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

Clé InChI

LKDRXBCSQODPBY-JDJSBBGDSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

SMILES isomérique

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

SMILES canonique

C1C(C(C(C(O1)(CO)O)O)O)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Psicose
Reactant of Route 2
D-Psicose
Reactant of Route 3
D-Psicose
Reactant of Route 4
D-Psicose
Reactant of Route 5
D-Psicose
Reactant of Route 6
D-Psicose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.